Seratrodast Seratrodast Seratrodast is an organic molecular entity.
Seratrodast (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 112665-43-7
VCID: VC0543010
InChI: InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
SMILES: CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol

Seratrodast

CAS No.: 112665-43-7

Inhibitors

VCID: VC0543010

Molecular Formula: C22H26O4

Molecular Weight: 354.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Seratrodast - 112665-43-7

CAS No. 112665-43-7
Product Name Seratrodast
Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
IUPAC Name 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Standard InChI InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Standard InChIKey ZBVKEHDGYSLCCC-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Appearance Solid powder
Description Seratrodast is an organic molecular entity.
Seratrodast (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
AA 2414
AA-2414
ABT-001
seratrodast
Reference 1: Lou B. Crystal structure of 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxo-cyclo-hexa-1,4-dien-1-yl)hepta-noate 1,3-dihy-droxy-2-(hy-droxy-meth-yl)propan-2-aminium monohydrate: a new solid form of seratrodast. Acta Crystallogr Sect E Struct Rep Online. 2014 Sep 20;70(Pt 10):228-30. doi: 10.1107/S1600536814020625. PubMed PMID: 25484659; PubMed Central PMCID: PMC4257156.
2: Kuninobu Y, Kawata A, Noborio T, Yamamoto S, Matsuki T, Takata K, Takai K. Indium-catalyzed synthesis of keto esters from cyclic 1,3-diketones and alcohols and application to the synthesis of seratrodast. Chem Asian J. 2010 Apr 1;5(4):941-5. doi: 10.1002/asia.200900553. PubMed PMID: 20235270.
3: Xu J, Zhang Y, Hu Y. Isolation and structure elucidation of the major photodegradation products of seratrodast. J Pharm Biomed Anal. 2008 Sep 10;48(1):78-84. doi: 10.1016/j.jpba.2008.05.002. PubMed PMID: 18562149.
4: Zhang ZG, Zhang YH, Ji H, Qiu SG, Feng XC. [Design, synthesis and antiasthmatic activities of NO-donating seratrodast derivatives]. Yao Xue Xue Bao. 2004 Sep;39(9):705-10. Chinese. PubMed PMID: 15606018.
5: Fukuoka T, Miyake S, Umino T, Inase N, Tojo N, Yoshizawa Y. The effect of seratrodast on eosinophil cationic protein and symptoms in asthmatics. J Asthma. 2003 May;40(3):257-64. PubMed PMID: 12807169.
6: Urakami K, Beezer AE. A kinetic and thermodynamic study of seratrodast polymorphic transition by isothermal microcalorimetry. Int J Pharm. 2003 May 12;257(1-2):265-71. PubMed PMID: 12711181.
7: Horiguchi T, Tachikawa S, Kondo R, Shiga M, Hirose M, Fukumoto K. Study on the usefulness of seratrodast in the treatment of chronic pulmonary emphysema. Arzneimittelforschung. 2002;52(10):764-8. PubMed PMID: 12442639.
8: Muramatsu H, Kotajima R, Sato T. [Correlation between the clinical effects of Seratrodast and the level of 11-dehydrothromboxane B2 in urine/sputum in bronchial asthma patients]. Arerugi. 2001 Jun;50(6):540-6. Japanese. PubMed PMID: 11517517.
9: Wouters J, Durant F, Masereel B. Antagonism of the TXA2 receptor by seratrodast: a structural approach. Bioorg Med Chem Lett. 1999 Oct 4;9(19):2867-70. PubMed PMID: 10522708.
10: Terao S, Shiraishi M, Matsumoto T, Ashida Y. [Thromboxane A2 antagonist--discovery of seratrodast]. Yakugaku Zasshi. 1999 May;119(5):377-90. Review. Japanese. PubMed PMID: 10375998.
11: Ohta R, Amano T, Yamashita K, Motohashi M. High-performance liquid chromatographic determination of seratrodast and its metabolites in human serum and urine. J Chromatogr B Biomed Sci Appl. 1997 Dec 19;704(1-2):325-31. PubMed PMID: 9518166.
12: Samara E, Cao G, Locke C, Granneman GR, Dean R, Killian A. Population analysis of the pharmacokinetics and pharmacodynamics of seratrodast in patients with mild to moderate asthma. Clin Pharmacol Ther. 1997 Oct;62(4):426-35. PubMed PMID: 9357394.
13: Kumar GN, Dubberke E, Rodrigues AD, Roberts E, Dennisen JF. Identification of cytochromes P450 involved in the human liver microsomal metabolism of the thromboxane A2 inhibitor seratrodast (ABT-001). Drug Metab Dispos. 1997 Jan;25(1):110-5. PubMed PMID: 9010637.
PubChem Compound 2449
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator